6-methanesulfonylpyrimidin-4-amine
Description
Properties
CAS No. |
1368375-09-0 |
|---|---|
Molecular Formula |
C5H7N3O2S |
Molecular Weight |
173.2 |
Purity |
95 |
Origin of Product |
United States |
Contextual Overview of Functionalized Pyrimidines in Organic Synthesis
Pyrimidines are heterocyclic aromatic compounds that are integral to numerous areas of chemical and biological science. growingscience.com They are fundamental components of nucleic acids (cytosine, thymine, and uracil), and their derivatives are found in a wide array of natural products and synthetic compounds with significant biological activities. growingscience.comwikipedia.org Functionalized pyrimidines, in particular, are a cornerstone of medicinal chemistry and drug discovery, with applications as anti-inflammatory, antioxidant, antimicrobial, antitumor, and antiviral agents. growingscience.comtandfonline.com
The synthesis of pyrimidine (B1678525) derivatives is a mature yet continually evolving field in organic chemistry. growingscience.comresearchgate.net Researchers have developed numerous synthetic routes to access a diverse range of substituted pyrimidines. organic-chemistry.orgoup.com These methods often involve the condensation of amidines with various carbonyl-containing compounds or the modification of pre-existing pyrimidine rings. organic-chemistry.org The ability to introduce a wide variety of functional groups onto the pyrimidine core allows for the fine-tuning of the molecule's steric and electronic properties, which in turn influences its chemical reactivity and biological activity. growingscience.com
Significance of the Methanesulfonyl and Amine Moieties in Heterocyclic Chemistry
The incorporation of specific functional groups onto a heterocyclic scaffold can dramatically alter its properties. The methanesulfonyl and amine moieties are two such groups that play a crucial role in the design and function of bioactive molecules.
The methanesulfonyl group (CH₃SO₂–), often referred to as a mesyl group, is a highly versatile functional group in organic synthesis. ontosight.ai It is known for its stability and its ability to act as an excellent leaving group in nucleophilic substitution reactions. ontosight.ai This property is frequently exploited in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. ontosight.aiarkema.com Furthermore, the methanesulfonyl group can be introduced into molecules using methanesulfonyl chloride (MsCl), a readily available reagent. ontosight.aiwikipedia.org The resulting methanesulfonamides are generally resistant to hydrolysis, providing a stable linkage in various chemical structures. wikipedia.org
The amine group (–NH₂) is a fundamental functional group in organic chemistry, imparting basic and nucleophilic properties to the molecules it is attached to. lamission.edu In the context of heterocyclic compounds, the basicity of the amine can vary significantly depending on its position on the ring and the electronic nature of the heterocycle. pressbooks.publibretexts.org Heterocyclic amines are prevalent in nature, forming the basis of many alkaloids and vitamins. wikipedia.orglibretexts.org In medicinal chemistry, the amine group is a key pharmacophore, often involved in hydrogen bonding interactions with biological targets. lamission.edu The development of efficient methods for the synthesis of chiral amines is a significant area of research, as a large percentage of drug candidates contain a chiral amine moiety. nih.gov
Research Trajectories for 6 Methanesulfonylpyrimidin 4 Amine As a Building Block and Intermediate
Strategies for Pyrimidine Ring Construction and Functionalization
The construction of the pyrimidine scaffold and its subsequent functionalization are pivotal in the synthesis of this compound. Various methods have been developed to build the pyrimidine ring, often starting from acyclic precursors. Once the ring is formed, functional groups can be introduced or modified to yield the target compound.
Approaches Involving 4,6-Dichloropyrimidine (B16783) Precursors and Aminolysis
A common and effective strategy for the synthesis of 4-amino-6-substituted pyrimidines involves the use of 4,6-dichloropyrimidine as a starting material. chemicalbook.comgoogle.comwipo.int This precursor is highly reactive towards nucleophilic aromatic substitution (SNAr) at the 4- and 6-positions. mdpi.com The chlorine atoms act as good leaving groups, facilitating the introduction of various functionalities.
The synthesis of 4,6-dichloropyrimidine itself can be achieved from 4,6-dihydroxypyrimidine (B14393) by treatment with a chlorinating agent like phosphorus oxychloride (POCl3). google.comwipo.int The reaction is often carried out in the presence of a tertiary amine, such as N,N-diisopropylethylamine (Hünig's base) or triethylamine, which acts as a base and can also serve as a solvent. google.comwipo.int
Aminolysis, the reaction with an amine, is a key step in this synthetic route. The reaction of 4,6-dichloropyrimidine with an amine source, such as ammonia (B1221849) or a protected amine, leads to the substitution of one of the chlorine atoms. Due to the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring, the C4 and C6 positions are activated for nucleophilic attack. wikipedia.org The monoamination of 4,6-dichloropyrimidine can be achieved with careful control of reaction conditions, such as temperature and stoichiometry of the amine. nih.gov For instance, the reaction of 4,6-dichloropyrimidine with adamantane-containing amines has been shown to yield monoaminated products. nih.gov
| Amine | Product | Yield (%) |
| Adamantan-1-amine | N-(1-Adamantyl)-6-chloropyrimidin-4-amine | 76 |
| 2-(Adamantan-1-yl)ethanamine | N-(2-(Adamantan-1-yl)ethyl)-6-chloropyrimidin-4-amine | 65 |
| 1-(Adamantan-1-yl)methanamine | N-((Adamantan-1-yl)methyl)-6-chloropyrimidin-4-amine | 77 |
Introduction of the Amine Moiety at C4 Position
The introduction of an amine group specifically at the C4 position of the pyrimidine ring is a crucial step. In the context of using 4,6-dichloropyrimidine, the regioselectivity of the aminolysis is a key consideration. The two chlorine atoms are electronically equivalent, but steric factors can influence the position of the initial attack. However, in a symmetrical molecule like 4,6-dichloropyrimidine, the first amination can occur at either C4 or C6, leading to the same product, 4-amino-6-chloropyrimidine.
The reactivity of the pyrimidine ring facilitates nucleophilic aromatic substitution, making the direct amination of halopyrimidines a general and effective approach. researchgate.net The electron-deficient nature of the pyrimidine ring makes the carbon atoms at positions 2, 4, and 6 susceptible to nucleophilic attack. wikipedia.org The introduction of the amino group is typically achieved by reacting the corresponding chloropyrimidine with ammonia or a primary amine. The amino group at C4 is a common feature in many biologically active pyrimidine derivatives. ditki.comnih.gov
Recent advancements have also explored direct C-H amination of pyrimidines, offering a more atom-economical approach. acs.org These methods often employ transition-metal catalysts to activate the C-H bond for subsequent amination.
Introduction of the Methanesulfonyl Group via Sulfonylation Methods
The methanesulfonyl (-SO2CH3) group is typically introduced via a two-step process: installation of a sulfur-containing group, usually a thioether, followed by oxidation.
Starting from a precursor like 4-amino-6-chloropyrimidine, the chlorine atom can be displaced by a sulfur nucleophile, such as sodium thiomethoxide (NaSMe), to form 6-(methylthio)pyrimidin-4-amine. This nucleophilic substitution reaction is a standard method for introducing a thioether group onto a heterocyclic ring.
The subsequent oxidation of the methylthio group to the methanesulfonyl group is a critical transformation. This is commonly achieved using a strong oxidizing agent. A solution of potassium peroxymonosulfate (B1194676) (Oxone®) in a mixture of methanol (B129727) and water is an effective reagent for this oxidation. nih.gov Other oxidizing agents like hydrogen peroxide in acetic acid have also been used for the sulfoxidation of pyrimidine thioethers. nih.gov
Alternatively, direct sulfonylation methods have been developed. These can involve the reaction of a pyrimidine derivative with a sulfonyl chloride, such as methanesulfonyl chloride (MsCl), in the presence of a base. google.com For instance, cytosine can be reacted with MsCl in the presence of N,O-bis(trimethylsilyl)acetamide (BSA) to yield methanesulfonylated products. google.com
| Pyrimidine Derivative | Sulfonylating Agent | Product(s) | Yield(s) (%) |
| Cytosine | Methanesulfonyl chloride (MsCl) | 1-Methanesulfonylcytosine and 4-N-methanesulfonylcytosine | 11.5 and 26.5 |
Advanced Synthetic Transformations in the Preparation of Sulfonylated Pyrimidines
The synthesis of sulfonylated pyrimidines often requires advanced synthetic methods to ensure high regioselectivity and efficiency. These methods may involve the use of specific catalysts and carefully designed reaction pathways.
Regioselective Synthesis of this compound
The regioselective synthesis of this compound is paramount to avoid the formation of unwanted isomers. The synthetic strategy must be designed to control the sequential introduction of the amine and methanesulfonyl groups.
A common route starts with 4,6-dichloropyrimidine. The first step is a regioselective mono-amination at the C4 position. As discussed earlier, in a symmetrical starting material, this is straightforward. The subsequent introduction of the methylthio group at the C6 position is then performed, followed by oxidation to the sulfone.
An alternative approach involves starting with a precursor where one of the positions is already functionalized in a way that directs the subsequent reactions. For example, starting with 4-chloro-6-methoxypyrimidine (B185298) would allow for selective amination at the C4 position, followed by conversion of the methoxy (B1213986) group to a sulfone, although this is a less direct route.
The regioselectivity of nucleophilic attack on substituted pyrimidines is influenced by the electronic and steric properties of the existing substituents. researchgate.net For instance, in 2,4-dichloropyrimidines, nucleophilic attack is generally favored at the C4 position. researchgate.net
Catalyst Systems in the Synthesis of Sulfonylated Pyrimidines
Catalysis plays a crucial role in modern organic synthesis, and the preparation of sulfonylated pyrimidines is no exception. Various catalyst systems have been employed to facilitate key steps in the synthetic sequence.
For the construction of the pyrimidine ring itself, various catalysts have been reported. For example, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been developed. mdpi.comorganic-chemistry.org Iron(II)-complexes can also catalyze the reaction of ketones, aldehydes, or esters with amidines to form pyrimidines. organic-chemistry.org
In the context of sulfonylation, transition-metal catalysts are not always necessary for the oxidation of thioethers to sulfones. However, for direct C-H sulfonylation reactions, which are an emerging area, catalysts would be essential.
For cross-coupling reactions to introduce substituents on the pyrimidine ring, palladium catalysts are widely used. For instance, Pd-catalyzed amination reactions have been used for the synthesis of 4-amino-6-chloropyrimidines. nih.gov
| Reaction Type | Catalyst | Reactants | Product | Reference |
| Multicomponent Pyrimidine Synthesis | Iridium-pincer complex | Amidines, Alcohols | Alkyl or aryl pyrimidines | mdpi.com |
| Pyrimidine Synthesis | Iron(II)-complex | Ketones/Aldehydes/Esters, Amidines | Pyrimidine derivatives | organic-chemistry.org |
| Amination of Chloropyrimidines | Palladium catalysts | 4-Amino-6-chloropyrimidine, Amines | 4,6-Diaminopyrimidines | nih.gov |
Nucleophilic Substitution Reactions at the Pyrimidine Core
The electron-deficient nature of the pyrimidine ring, exacerbated by the presence of the strongly electron-withdrawing methanesulfonyl group, renders the carbon atoms of the ring electrophilic and thus prone to nucleophilic aromatic substitution (SNAr) reactions.
Reactivity of the Amine Functionality
The primary amino group at the C4 position is a key determinant of the molecule's reactivity. Its lone pair of electrons can participate in various reactions, acting as a nucleophile or influencing the basicity of the molecule.
The amino group of aminopyrimidines can undergo typical reactions of primary amines, such as acylation, alkylation, and sulfonylation. nih.gov The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, attacking electrophilic centers. researchgate.net For instance, the acylation of aminopyrimidines with acyl chlorides or anhydrides yields the corresponding N-acylpyrimidines. publish.csiro.aursc.org Studies on aminopyridines, which share similarities with aminopyrimidines, have shown that acetylation can occur directly at the exocyclic amino group. publish.csiro.au In the case of 4-aminopyridine, the reaction can also proceed through nucleophilic catalysis involving the ring nitrogen. publish.csiro.au
Alkylation of the amino group is also possible, though it can be challenging to control and may lead to mixtures of mono- and poly-alkylated products. rsc.orgchemrxiv.org The use of protecting groups, such as the Boc group, can allow for more controlled N-alkylation. researchgate.net
The basicity of the amino group is influenced by the electronic effects of the pyrimidine ring and the methanesulfonyl substituent. The pyrimidine ring itself is electron-withdrawing, which tends to decrease the basicity of the amino group compared to a simple alkylamine. stackexchange.com The additional presence of the strongly electron-withdrawing methanesulfonyl group is expected to further reduce the electron density on the amino nitrogen, making it a weaker base. However, protonation of the ring nitrogen can be stabilized by resonance involving the amino group, particularly in the case of 4-aminopyrimidines. stackexchange.com
Reactivity of the Methanesulfonyl Group as a Leaving Group
The methanesulfonyl (–SO2CH3) group is a potent electron-withdrawing group and an excellent leaving group in nucleophilic aromatic substitution reactions. nih.govacs.org Its ability to stabilize a negative charge makes the carbon atom to which it is attached highly susceptible to nucleophilic attack.
Research on related compounds, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine, has demonstrated the facility of the methylsulfonyl group as a leaving group. researchgate.net In this molecule, nucleophilic attack can lead to the displacement of either a chlorine atom or the methylsulfonyl group, depending on the nature of the nucleophile and the reaction conditions. researchgate.net For example, sterically unhindered primary aliphatic amines have been shown to selectively displace the sulfone group. researchgate.net Deprotonated anilines can also displace the sulfone group. researchgate.net
The reactivity of sulfonylpyrimidines is significantly influenced by the other substituents on the ring. Electron-donating groups, such as an amino group, can decrease the rate of nucleophilic substitution of the sulfonyl group by increasing the electron density of the ring. nih.govacs.org Conversely, additional electron-withdrawing groups enhance the reactivity. nih.govacs.org In the context of this compound, the amino group at C4 would be expected to somewhat deactivate the ring towards nucleophilic attack compared to an unsubstituted sulfonylpyrimidine. Nevertheless, the inherent reactivity of the methanesulfonyl leaving group means that substitution is still a feasible and important reaction pathway.
| Nucleophile | Substrate | Product(s) | Observations | Reference(s) |
| Primary Aliphatic Amines | 4,6-dichloro-2-(methylsulfonyl)pyrimidine | Selective displacement of the sulfone group | Sterically and electronically unbiased primary amines favor reaction at the C2 position. | researchgate.net |
| Anilines (in the presence of a weak base) | 4,6-dichloro-2-(methylsulfonyl)pyrimidine | Selective displacement of a chloride group | The less basic conditions favor reaction at the C4/C6 positions. | researchgate.net |
| Deprotonated Anilines | 4,6-dichloro-2-(methylsulfonyl)pyrimidine | Displacement of the sulfone group | Stronger nucleophiles can displace the more robust sulfonyl leaving group. | researchgate.net |
| Thiols | 2-Sulfonylpyrimidines | S-Arylated cysteines | Rapid and chemoselective reaction at neutral pH. | nih.gov |
Electrophilic Reactions of the Pyrimidine Ring System
Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to its π-deficient character. wikipedia.org The two ring nitrogen atoms act as strong electron-withdrawing groups, deactivating the ring towards attack by electrophiles. researchgate.netresearchgate.net However, the presence of activating groups, such as an amino group, can facilitate electrophilic substitution, which typically occurs at the C5 position, the least electron-deficient carbon. researchgate.netwikipedia.org
In this compound, the C4-amino group is an activating, ortho-, para-directing group (directing to C5), while the C6-methanesulfonyl group is a deactivating, meta-directing group (also directing to C5). wikipedia.org Therefore, any electrophilic attack would be strongly directed to the C5 position. Despite this directional concordance, the powerful deactivating effect of the sulfonyl group likely makes electrophilic substitution challenging.
Studies on substituted pyrimidines have shown that reactions such as nitration and halogenation can occur at the C5 position when the ring is sufficiently activated by two or three electron-donating groups. researchgate.net For instance, the nitrosation of certain 4,6-disubstituted pyrimidines has been reported to occur at the C5 position, although N-nitrosation of a secondary amino substituent can be a competing reaction. researchgate.net
Transformations of the Amine and Sulfonyl Groups
Oxidation Pathways
The oxidation of this compound can potentially involve either the amino group, the pyrimidine ring, or the sulfur atom of the methanesulfonyl group.
The primary amino group could be oxidized to a nitroso, nitro, or other related functionalities, although this often requires specific reagents to avoid reaction at other sites. The pyrimidine ring itself can be oxidized, particularly at the nitrogen atoms, to form N-oxides. rsc.orgwikipedia.org The oxidation of substituted pyrimidines with peracids is a known method for the synthesis of pyrimidine N-oxides. rsc.org
The sulfur atom in the methanesulfonyl group is already in its highest oxidation state (+6), so it is not susceptible to further oxidation.
Studies on the antioxidant properties of substituted 5-aminopyrimidines have been conducted, indicating that the amino group can participate in redox reactions. nih.gov
Reduction Methodologies
The reduction of this compound could target the pyrimidine ring or the methanesulfonyl group.
Catalytic hydrogenation of pyrimidines can lead to the reduction of the heterocyclic ring, although the conditions required are often harsh. The methanesulfonyl group is generally resistant to reduction. However, under certain conditions, cleavage of the C-S bond might be achievable, leading to desulfonation.
Reduction of related nitro-substituted pyrimidines is a common method for the synthesis of aminopyrimidines. mdpi.org For example, 4-nitropyridine-N-oxide can be reduced with iron in the presence of acid to yield 4-aminopyridine. mdpi.org While our target molecule already possesses an amino group, this highlights the general feasibility of reducing substituents on such heterocyclic systems.
Mechanistic Investigations of Key Transformations Involving this compound
Mechanistic studies on sulfonylpyrimidine derivatives, particularly 2-sulfonylpyrimidines, have shed light on the intricacies of their reactions with nucleophiles. These studies are critical for predicting the reactivity of this compound and for designing synthetic routes that leverage its chemical properties. The primary mechanism governing the reactivity of these compounds is the nucleophilic aromatic substitution (SNAr) pathway. pnas.orgacs.org
Kinetic analyses of analogous 2-sulfonylpyrimidines reacting with various nucleophiles have demonstrated that these reactions typically follow second-order kinetics, being first order with respect to both the sulfonylpyrimidine and the nucleophile. rsc.org The rate of these reactions is significantly influenced by the electronic properties of the pyrimidine ring, the nature of the nucleophile, and the reaction conditions such as pH. nih.govacs.org
For instance, studies on 2-sulfonylpyrimidines have shown that electron-withdrawing groups on the pyrimidine ring enhance the rate of nucleophilic attack by increasing the electrophilicity of the carbon atom bearing the sulfonyl group. nih.govacs.org Conversely, electron-donating groups would be expected to decrease the reaction rate. The amino group at the 4-position of this compound, being an electron-donating group, likely modulates the reactivity of the 6-position.
The reactivity of sulfonylpyrimidines with thiol-containing molecules, such as the amino acid cysteine and the tripeptide glutathione (B108866) (GSH), has been a subject of detailed kinetic studies due to their relevance in biological systems. These reactions are crucial in the context of developing covalent inhibitors for enzymes. pnas.orgnih.gov The reaction proceeds via nucleophilic attack of the thiolate anion on the electron-deficient pyrimidine ring. rsc.orgnih.govacs.org
Below are tables summarizing kinetic data for the reaction of representative 2-sulfonylpyrimidines with nucleophiles, which can serve as a model for the expected reactivity of this compound.
Table 1: Second-Order Rate Constants for the Reaction of PK11000 (a 2-Sulfonylpyrimidine) with Glutathione (GSH) pnas.org
| Reactants | Rate Constant (k) | Conditions |
|---|
Table 2: Kinetic Data for the Reaction of 2-Sulfonylpyrimidines with N-Acetylcysteine Methyl Ester (NACME) nih.govacs.org
| 2-Sulfonylpyrimidine Derivative (Warhead) | pH | Rate Constant (k) (M⁻¹s⁻¹) |
|---|---|---|
| Unsubstituted (4q) | 7.0 | ~1.2 x 10⁻² |
These data illustrate the profound impact of substituents on the pyrimidine ring on the reaction kinetics. A methoxycarbonyl group at the 5-position increases the reaction rate by over 800,000 times compared to the unsubstituted analogue. nih.govacs.org
The accepted mechanism for nucleophilic aromatic substitution on activated aromatic systems, such as sulfonylpyrimidines, involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov In the case of this compound, a nucleophile would attack the C6 position, leading to the formation of a tetrahedral intermediate where the negative charge is delocalized over the pyrimidine ring and the sulfonyl group.
Computational studies and experimental evidence from related systems support the formation of such intermediates. nih.govacs.org Density Functional Theory (DFT) calculations on the reaction of 2-sulfonylpyrimidines with thiols suggest that the formation of the Meisenheimer complex is the rate-determining step of the reaction. nih.govacs.org
While Meisenheimer complexes are typically transient and not directly observable under normal reaction conditions, their existence is inferred from kinetic data and computational modeling. In some related heterocyclic systems, stable Meisenheimer-like intermediates have been isolated and characterized, particularly when poor leaving groups are involved. nih.gov
For the reaction of this compound with a nucleophile (Nu⁻), the proposed pathway involving a Meisenheimer intermediate is as follows:
Nucleophilic Attack: The nucleophile attacks the electrophilic C6 carbon of the pyrimidine ring.
Formation of Meisenheimer Complex: A tetrahedral intermediate is formed, with the negative charge delocalized across the pyrimidine ring.
Departure of the Leaving Group: The methanesulfinate (B1228633) anion is eliminated, and the aromaticity of the pyrimidine ring is restored, yielding the substituted product.
In some instances, particularly in enzymatic reactions or with specific reagents, the SNAr reaction may proceed in a concerted fashion, where the bond formation and bond breaking occur in a single transition state without the formation of a distinct intermediate. nih.govnih.gov Quantum chemical calculations on the reaction of 2-sulfonylpyrimidines with protonated cysteine residues have suggested a concerted mechanism involving a ternary transition state. nih.gov
Derivatization and Functionalization of 6 Methanesulfonylpyrimidin 4 Amine
Strategies for C-Substitution on the Pyrimidine (B1678525) Ring
The pyrimidine ring is an electron-deficient heterocycle. However, the presence of the electron-donating amino group at the C4 position activates the C5 position towards electrophilic substitution. This allows for the introduction of various substituents at this site. Common electrophilic substitution reactions such as halogenation, nitration, and formylation can be employed to functionalize the C5 position, providing key intermediates for further modifications. The preferred site of electrophilic attack on pyrimidines is the 5-position, especially when an electron-donating group is present on the ring. thieme-connect.de
Table 1: Potential C5-Substitution Reactions
| Reaction | Reagent | Expected Product |
|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | 5-bromo-6-methanesulfonylpyrimidin-4-amine |
| Nitration | Nitric acid/Sulfuric acid | 6-methanesulfonyl-5-nitropyrimidin-4-amine |
N-Functionalization of the Amino Group to Form Amide and Urea Derivatives
The primary amino group at the C4 position is a key site for derivatization, readily undergoing reactions with electrophilic reagents. mdpi.comrsc.org This allows for the synthesis of a variety of N-functionalized derivatives, including amides and ureas, which are important pharmacophores in many biologically active molecules.
Amide Formation: Amide derivatives can be synthesized by reacting 6-methanesulfonylpyrimidin-4-amine with acyl chlorides or carboxylic anhydrides, typically in the presence of a base like pyridine or triethylamine to neutralize the acid byproduct. This reaction couples a carbonyl moiety directly to the amino nitrogen.
Urea Formation: Urea derivatives are accessible through several routes. The reaction of the primary amine with an isocyanate (R-N=C=O) provides a direct method for forming N,N'-disubstituted ureas. Alternatively, reaction with urea under certain conditions can lead to the formation of a ureido group (-NH-CO-NH₂), a process that avoids the use of potentially toxic isocyanate reagents by generating a reactive intermediate in situ. mdpi.com The reaction of an amine with urea can first produce a (6-aminohexyl)urea, which can then react further. mdpi.com
Table 2: Examples of N-Functionalization Reactions
| Derivative Type | Reagent | General Product Structure |
|---|---|---|
| Amide | Acetyl chloride | N-(6-methanesulfonylpyrimidin-4-yl)acetamide |
| Amide | Benzoyl chloride | N-(6-methanesulfonylpyrimidin-4-yl)benzamide |
| Urea | Phenyl isocyanate | 1-(6-methanesulfonylpyrimidin-4-yl)-3-phenylurea |
Transformations Involving the Methanesulfonyl Group
The methanesulfonyl group (-SO₂CH₃) at the C6 position is a potent electron-withdrawing group and an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. nih.gov This reactivity allows for the displacement of the sulfone by a variety of nucleophiles, providing a powerful method for introducing diverse functional groups at the C6 position. The reactivity of sulfonylpyrimidines can be fine-tuned by altering other substituents on the heterocyclic core. nih.gov
The displacement of the methanesulfonyl group is often chemoselective. For instance, in related dichloro(methylsulfonyl)pyrimidines, deprotonated anilines and their carbonyl derivatives have been shown to selectively displace the sulfone group over chloride groups. researchgate.net This allows for the introduction of nitrogen, oxygen, or sulfur-based nucleophiles, significantly expanding the molecular diversity accessible from this scaffold.
Table 3: Nucleophilic Substitution of the Methanesulfonyl Group
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Amine | Aniline | N-phenylpyrimidine-4,6-diamine derivative |
| Thiol | Thiophenol | 6-(phenylthio)pyrimidin-4-amine derivative |
| Alkoxide | Sodium methoxide | 6-methoxypyrimidin-4-amine derivative |
Synthesis of Fused Heterocyclic Systems Utilizing the this compound Core
The functional groups on this compound make it an ideal precursor for the construction of fused heterocyclic systems. These bicyclic and polycyclic structures are of significant interest in medicinal chemistry.
The pyrazolo[3,4-d]pyrimidine core is a prominent scaffold found in numerous kinase inhibitors. unisi.itnih.gov The synthesis of this fused system from a pyrimidine precursor typically involves the introduction of a nitrogen-based side chain that can undergo intramolecular cyclization to form the adjacent pyrazole (B372694) ring. ekb.eg
A common strategy involves reacting a pyrimidine with a suitable leaving group at the C6 position (such as the methanesulfonyl group) with hydrazine or a substituted hydrazine. The initial SNAr reaction would form a 6-hydrazinylpyrimidin-4-amine intermediate. Subsequent intramolecular cyclization, often requiring an additional carbon source or utilizing a pre-functionalized C5 position (e.g., with a formyl or cyano group), leads to the formation of the pyrazolo[3,4-d]pyrimidine ring system.
Pyridopyrimidines are another class of fused heterocycles with a broad range of biological activities. nih.govencyclopedia.pub The construction of the pyrido[3,2-d]pyrimidine scaffold involves annulating a pyridine ring onto the pyrimidine core across the C5 and C4 positions.
A synthetic approach could involve an initial C5-functionalization of this compound, for example, through a Vilsmeier-Haack reaction to introduce a formyl group. The resulting 4-amino-6-methanesulfonylpyrimidine-5-carbaldehyde could then undergo a condensation reaction with a suitable active methylene compound (e.g., malononitrile, ethyl cyanoacetate) followed by intramolecular cyclization to construct the fused pyridine ring. Various synthetic routes have been developed for different isomers of pyridopyrimidines, often starting from appropriately substituted pyrimidines or pyridines. encyclopedia.pubresearchgate.net
The versatile reactivity of the this compound core allows for its use in the synthesis of numerous other fused heterocyclic systems. The specific ring system that is formed depends on the reagents and reaction conditions employed. For instance, reaction sequences involving bifunctional reagents can lead to the formation of five, six, or seven-membered rings fused to the pyrimidine scaffold.
Examples of other accessible fused systems include:
Thieno[2,3-d]pyrimidines: These can be synthesized by reacting a C5-functionalized pyrimidine with sulfur-containing reagents.
Triazolo[1,5-c]pyrimidines: These can be formed from pyrimidine precursors bearing a hydrazinyl group, which can cyclize under various conditions. researchgate.net
Oxazolo[5,4-d]pyrimidines: Construction of the fused oxazole ring can be achieved from precursors having amino and hydroxyl groups on adjacent carbons, or their synthetic equivalents.
The development of multicomponent reactions (MCRs) and ultrasound-assisted synthesis has further expanded the toolkit for efficiently creating complex fused pyrimidine derivatives from simple precursors. orgchemres.orgnih.gov
Applications of 6 Methanesulfonylpyrimidin 4 Amine As a Versatile Synthetic Building Block
Precursor in Complex Molecular Architecture and Supramolecular Assemblies
The inherent reactivity of 6-methanesulfonylpyrimidin-4-amine makes it an attractive starting point for the synthesis of intricate molecular structures. The methanesulfonyl group at the 6-position is an excellent leaving group, readily displaced by a variety of nucleophiles. This reactivity allows for the strategic introduction of diverse functionalities, paving the way for the assembly of complex molecules.
While specific examples of supramolecular assemblies constructed directly from this compound are not extensively documented in publicly available literature, the structural motifs present in its derivatives are known to participate in non-covalent interactions. For instance, the aminopyrimidine core can form robust hydrogen bonding networks, a key feature in the design of supramolecular structures. The introduction of aromatic or other functional groups through substitution of the methanesulfonyl moiety can lead to molecules capable of π-π stacking and other specific recognition events, which are fundamental to the formation of ordered supramolecular assemblies. The study of related aminopyrimidine derivatives has shown their capacity to form columns and networks through a combination of hydrogen bonds and π-π stacking interactions shachemlin.com.
Role in the Construction of Advanced Organic Scaffolds and Heterocyclic Systems
The development of novel organic scaffolds is a central theme in medicinal chemistry and materials science. This compound serves as a valuable scaffold itself and as a precursor for more elaborate systems. The pyrimidine (B1678525) ring is a privileged scaffold in drug discovery, and the ability to functionalize it at the 6-position provides a vector for molecular elaboration.
The displacement of the methanesulfonyl group can be achieved with a wide range of nucleophiles, including amines, alcohols, and thiols, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. This versatility allows for the construction of libraries of compounds with diverse substitution patterns. Furthermore, the amino group at the 4-position can be a handle for further chemical modification, such as acylation or alkylation, adding another layer of diversity to the accessible scaffolds. The synthesis of various substituted pyrimidines from precursors with leaving groups at the 4- and 6-positions is a well-established strategy for creating novel heterocyclic systems. The 4-aminopyrazolopyrimidine scaffold, a related structure, has been successfully utilized in the design of kinase inhibitors, highlighting the importance of the aminopyrimidine core in medicinal chemistry.
Intermediacy in the Synthesis of Diverse Functionalized Pyrimidine Compounds
Perhaps the most significant application of this compound is its role as a key intermediate in the synthesis of a wide array of functionalized pyrimidine compounds. The chemoselective substitution of the methanesulfonyl group allows for the introduction of various functionalities with a high degree of control.
Research on related di-substituted pyrimidines has demonstrated that the reactivity of different leaving groups can be finely tuned. For instance, in 4,6-dichloro-2-(methylsulfonyl)pyrimidine, the reaction conditions can be controlled to selectively displace either the chloro or the methylsulfonyl group. This principle of selective reactivity is directly applicable to this compound, where the methanesulfonyl group is the primary site of nucleophilic attack. This allows for the synthesis of a multitude of 6-substituted-4-aminopyrimidines. These products can then serve as building blocks for more complex targets. For example, subsequent cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, can be employed to introduce aryl or heteroaryl groups, further expanding the molecular diversity. The electrochemical reductive cross-coupling of 4-amino-6-chloropyrimidines with aryl halides has been shown to be an effective method for creating 4-amino-6-arylpyrimidines, a transformation that could be adapted for sulfonyl-containing precursors.
Table 1: Examples of Nucleophilic Substitution Reactions with Pyrimidine Electrophiles This table is illustrative of the types of transformations possible with activated pyrimidines and is based on reactions of related compounds.
| Electrophile | Nucleophile | Product | Reference |
|---|---|---|---|
| 4,6-dichloro-2-(methylsulfonyl)pyrimidine | Anilines | 4-Anilino-6-chloro-2-(methylsulfonyl)pyrimidine | |
| 4,6-dichloro-2-(methylsulfonyl)pyrimidine | Primary Aliphatic Amines | 4,6-Dichloro-2-(alkylamino)pyrimidine | |
| 4-Amino-6-chloropyrimidines | Aryl Halides | 4-Amino-6-arylpyrimidines | |
| 4,6-dichloro-2-(4-morpholinyl)pyrimidine | Triorganoindium Reagents | 4-Alkyl/Aryl-6-chloro-2-(4-morpholinyl)pyrimidine |
Utility in Fragment-Based Synthesis Approaches within Organic Chemistry
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in drug development. This approach relies on the screening of small, low-molecular-weight compounds, or "fragments," that bind to a biological target with high ligand efficiency. This compound possesses several characteristics that make it an ideal fragment for FBDD.
Its molecular weight and structural simplicity fall within the typical range for fragments. The pyrimidine core is a common motif in known drugs, increasing the likelihood of identifying biologically relevant interactions. The amino group provides a key hydrogen bonding interaction, while the methanesulfonyl group acts as a versatile chemical handle for fragment evolution. Once a fragment hit is identified, the methanesulfonyl group can be readily replaced with a variety of other functionalities to improve potency and selectivity. This "fragment-to-lead" optimization process is a cornerstone of FBDD. While specific FBDD campaigns explicitly using this compound are not widely reported, the principles of fragment library design support the inclusion of such versatile building blocks. The ability to systematically modify a core fragment is crucial for successful FBDD, and the reactivity of this compound is well-suited for this purpose.
Table 2: Physicochemical Properties Relevant to Fragment-Based Drug Discovery Calculated properties for this compound.
| Property | Value | Significance in FBDD |
|---|---|---|
| Molecular Weight | 173.19 g/mol | Falls within the "Rule of Three" for fragments (< 300 Da) |
| LogP (calculated) | -0.5 | Indicates good aqueous solubility, desirable for screening |
| Hydrogen Bond Donors | 2 (from -NH2) | Provides potential for specific interactions with target proteins |
| Hydrogen Bond Acceptors | 4 (2 from pyrimidine N, 2 from -SO2) | Provides potential for specific interactions with target proteins |
| Rotatable Bonds | 1 | Low conformational flexibility, which is often preferred for initial hits |
Theoretical and Computational Investigations on 6 Methanesulfonylpyrimidin 4 Amine
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For a compound like 6-methanesulfonylpyrimidin-4-amine, DFT calculations could provide valuable insights.
A typical study would involve geometry optimization of the molecule to find its most stable three-dimensional structure. From this optimized geometry, a range of electronic properties and reactivity descriptors can be calculated. These often include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of molecular stability.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of chemical reactions.
Natural Bond Orbital (NBO) Analysis: NBO analysis can offer a detailed picture of bonding and charge distribution within the molecule, including the nature of intramolecular interactions and charge transfer.
For related pyrimidine (B1678525) derivatives, studies have successfully employed DFT methods, such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), to calculate these parameters and correlate them with experimental observations.
Table 1: Commonly Calculated Quantum Chemical Descriptors
| Descriptor | Description |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. |
| Chemical Hardness (η) | A measure of resistance to change in electron distribution. |
| Chemical Softness (S) | The reciprocal of chemical hardness; indicates a higher propensity for chemical reactions. |
| Electronegativity (χ) | The power of an atom in a molecule to attract electrons to itself. |
| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. |
Conformational Analysis and Molecular Dynamics Simulations of Derivatives
The biological activity and reactivity of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable conformations (rotamers) of a molecule and the energy barriers between them. For a molecule with a flexible side chain like the methanesulfonyl group in this compound, understanding its preferred orientation is critical.
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. An MD simulation would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the forces between atoms to predict their motion. This can provide insights into:
The conformational landscape of the molecule and its derivatives.
The stability of different conformers in various solvents.
The influence of temperature and other environmental factors on molecular motion.
The formation and breaking of intramolecular hydrogen bonds.
Mechanistic Predictions of Reaction Pathways
Computational chemistry can be employed to predict the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. For this compound, this could involve studying:
Tautomerism: The potential for the amine group to exist in different tautomeric forms.
Reaction with Electrophiles and Nucleophiles: Predicting the most likely sites of attack and the energy profiles of these reactions.
Metabolic Pathways: Simulating potential metabolic transformations of the molecule.
By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products, providing a detailed understanding of the reaction mechanism at the atomic level.
Structure-Reactivity Relationships from Computational Models
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. For a class of compounds including this compound, a QSAR model could be developed using computationally derived descriptors.
The process typically involves:
Calculating a variety of descriptors (electronic, steric, hydrophobic, etc.) for a set of related molecules with known activities.
Using statistical methods to build a model that correlates a subset of these descriptors with the observed activity.
Validating the model to ensure its predictive power.
Such models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with enhanced properties. For pyrimidine-sulfonamide analogues, QSAR studies have been employed to understand the structural features that contribute to their biological activities.
Advanced Analytical Methodologies for Research on 6 Methanesulfonylpyrimidin 4 Amine and Its Derivatives
Spectroscopic Techniques for Structural Elucidation of Novel Derivatives
Spectroscopic methods are indispensable tools for determining the molecular structure of newly synthesized derivatives of 6-methanesulfonylpyrimidin-4-amine. By analyzing the interaction of molecules with electromagnetic radiation, chemists can deduce detailed information about their atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. Both ¹H and ¹³C NMR provide critical information about the chemical environment of hydrogen and carbon atoms, respectively, within a molecule.
In the study of pyrimidine (B1678525) derivatives, ¹H NMR spectra typically show peaks for aromatic protons in the range of δ 6.5-9.2 ppm. researchgate.net For derivatives of this compound, the chemical shifts of the pyrimidine ring protons are influenced by the electronic effects of the methanesulfonyl and amine groups. The protons of the methyl group in the methanesulfonyl moiety would be expected to appear as a singlet in the upfield region of the spectrum. The amine protons often present as a broad singlet, and their chemical shift can be variable. researchgate.net
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The carbon atoms of the pyrimidine ring will have characteristic chemical shifts, which are again influenced by the substituents. The carbonyl carbon in related pyranone structures, for instance, appears at a significantly downfield shift. mdpi.com For this compound derivatives, the carbon attached to the sulfonyl group would also exhibit a characteristic downfield shift.
Interactive Data Table: Representative NMR Data for Pyrimidine Derivatives
| Nucleus | Typical Chemical Shift Range (ppm) | Notes |
| ¹H | 6.5 - 9.2 | Aromatic protons on the pyrimidine ring. researchgate.net |
| ¹H | Variable | Amine (NH₂) protons, often a broad singlet. |
| ¹H | ~2.5 - 3.5 | Methyl (CH₃) protons of the methanesulfonyl group. |
| ¹³C | 150 - 170 | Carbons of the pyrimidine ring. |
| ¹³C | ~40 | Carbon of the methyl group in the methanesulfonyl group. |
This table provides generalized data; specific shifts will vary with the full structure of the derivative.
Mass Spectrometry (MS) for Reaction Monitoring and Product Confirmation (e.g., LC-MS, GC-MS after derivatization)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is invaluable for confirming the molecular weight of synthesized compounds and for monitoring the progress of chemical reactions. waters.compurdue.edursc.org
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of pyrimidine derivatives, as it can handle non-volatile and thermally sensitive compounds. nih.govmdpi.comresearchgate.net In a typical application, the reaction mixture is separated by liquid chromatography, and the eluent is introduced into the mass spectrometer. This allows for the identification of starting materials, intermediates, and the final product based on their respective molecular weights. waters.comrsc.org For instance, the formation of a derivative of this compound can be monitored by observing the disappearance of the starting material's mass peak and the appearance of the product's mass peak over time. waters.com
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, though it often requires a derivatization step to increase the volatility of the amine-containing compounds. mdpi.comresearchgate.net This technique offers high resolution and is useful for separating and identifying volatile impurities. researchgate.net Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the parent ion and analyzing the resulting daughter ions, which helps in confirming the structure of the synthesized derivative. nih.govmdpi.com
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. For derivatives of this compound, characteristic IR absorption bands would be expected for the N-H stretching of the amine group (typically around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methyl group, C=N and C=C stretching of the pyrimidine ring (around 1500-1600 cm⁻¹), and the S=O stretching of the sulfonyl group (typically two bands in the regions of 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹). researchgate.nettandfonline.comresearchgate.netripublication.com The presence and position of these bands can confirm the successful incorporation of the desired functional groups.
Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For sulfonyl-containing compounds, the symmetric and asymmetric stretching vibrations of the SO₂ group are readily observable in the Raman spectrum. researchgate.netwikipedia.org Raman spectroscopy can also be used to characterize the vibrations of the pyrimidine ring system. nih.gov The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule. nih.gov
Interactive Data Table: Key Vibrational Frequencies for this compound Derivatives
| Functional Group | Technique | Typical Wavenumber Range (cm⁻¹) | Vibrational Mode |
| Amine (N-H) | IR | 3300 - 3500 | Stretching |
| Pyrimidine Ring (C=N, C=C) | IR | 1500 - 1600 | Stretching researchgate.net |
| Sulfonyl (S=O) | IR | 1300 - 1350 and 1140 - 1160 | Asymmetric and Symmetric Stretching |
| Sulfonyl (SO₂) | Raman | ~1150 and ~1350 | Symmetric and Asymmetric Stretching researchgate.net |
X-ray Crystallography for Solid-State Structural Determination of Complex Structures
X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov For novel and complex derivatives of this compound, obtaining a single crystal suitable for X-ray diffraction analysis can provide unambiguous proof of its structure.
The technique involves directing a beam of X-rays onto a single crystal. The diffraction pattern produced is dependent on the arrangement of atoms within the crystal lattice. By analyzing this pattern, scientists can calculate the precise positions of all atoms in the molecule, as well as bond lengths and angles. researchgate.netmdpi.com This level of detail is crucial for understanding the stereochemistry and conformation of the molecule in the solid state. For example, X-ray crystallography has been used to confirm the structure of related pyrazole (B372694) and pyranone derivatives, revealing details about their molecular packing and intermolecular interactions such as hydrogen bonding. researchgate.netmdpi.com
Chromatographic Techniques for Separation and Purity Assessment in Research Contexts
Chromatographic techniques are essential for the separation of compounds from a mixture and for the assessment of their purity. In the research and development of this compound derivatives, chromatography is used at various stages, from monitoring reaction progress to isolating the final product. mdpi.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile separation technique widely used in pharmaceutical and chemical research. mdpi.com It is particularly useful for the analysis of non-volatile compounds like this compound and its derivatives.
In a typical HPLC setup, a liquid mobile phase carries the sample through a column packed with a stationary phase. The separation is based on the differential partitioning of the sample components between the two phases. For pyrimidine derivatives, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol). google.com
By using a suitable detector, such as a UV-Vis detector, the purity of a synthesized compound can be assessed by the presence of a single major peak in the chromatogram. google.com HPLC can also be used to quantify the amount of a compound in a sample. The development of a robust HPLC method is crucial for ensuring the quality and consistency of the synthesized derivatives. google.com
Gas Chromatography (GC) with Specific Derivatization Strategies for Amine Functionalities
Gas Chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. However, direct analysis of polar compounds such as this compound can be challenging due to their low volatility and potential for undesirable interactions with the chromatographic column, leading to poor peak shape and inaccurate results. wordpress.comgcms.cz To overcome these limitations, derivatization of the amine functionality is a crucial step. This process involves chemically modifying the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior. sigmaaldrich.comyoutube.com The primary strategies for derivatizing amine functionalities for GC analysis are silylation and acylation.
Silylation
Silylation involves the replacement of active hydrogen atoms in the amine group with a trimethylsilyl (B98337) (TMS) group. gcms.czyoutube.com This is one of the most common derivatization techniques for compounds containing -NH2 groups. The resulting TMS derivatives are significantly more volatile and less polar than the parent compound, making them amenable to GC analysis. caltech.edu
A widely used silylating agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with the addition of a catalyst like trimethylchlorosilane (TMCS). taylorandfrancis.comsigmaaldrich.com The reaction with this compound would proceed by replacing the two active hydrogens on the primary amine group with TMS groups. The reaction is typically carried out by heating the analyte with the silylating reagent in a suitable aprotic solvent.
Detailed Research Findings
The resulting bis-TMS derivative of this compound would then be analyzed by GC-Mass Spectrometry (GC-MS). The mass spectrum of the derivatized compound would be expected to show characteristic fragments resulting from the loss of methyl groups and the TMS moiety, which aids in structural confirmation.
Acylation
Acylation is another effective derivatization strategy for primary amines. nih.gov This method involves the reaction of the amine with an acylating agent, such as an acid anhydride (B1165640) or an acyl halide, to form a more volatile and stable amide derivative. Perfluoroacylating reagents, for example, can enhance the detectability when using an electron capture detector (ECD).
For the analysis of this compound, acylation could be performed using reagents like trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA). These reagents react with the primary amine to form stable N-acyl derivatives.
Detailed Research Findings
Research on the acylation of various amines for GC analysis has shown this to be a robust method. nih.gov For example, studies on the analysis of aminoindanes, which also contain a primary amine, have successfully utilized reagents like heptafluorobutyric anhydride (HFBA) to produce derivatives with excellent chromatographic properties. The derivatization of this compound with HFBA would likely proceed efficiently at room temperature or with gentle heating. The resulting derivative would exhibit good peak shape and could be readily detected by GC-MS. The mass spectrum would be expected to show a clear molecular ion and characteristic fragmentation patterns corresponding to the loss of the heptafluorobutyryl group.
The choice between silylation and acylation will depend on the specific requirements of the analysis, including the desired sensitivity and the presence of other functional groups in the molecule. Both methods, however, represent viable and well-established strategies to enable the successful analysis of this compound by Gas Chromatography.
| Parameter | Silylation with BSTFA + 1% TMCS | Acylation with HFBA |
| Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) | Heptafluorobutyric anhydride (HFBA) |
| Derivative Formed | N,N-bis(trimethylsilyl)-6-methanesulfonylpyrimidin-4-amine | N-(heptafluorobutyryl)-6-methanesulfonylpyrimidin-4-amine |
| Typical Reaction Conditions | 60-100°C for 30-60 minutes in an aprotic solvent (e.g., pyridine, acetonitrile) | Room temperature or gentle heating (e.g., 60°C for 15-30 minutes) in a suitable solvent |
| Advantages | Forms a more volatile derivative, well-established for primary amines. | Derivatives are often more stable, can enhance ECD response. |
| Considerations | Reagents and derivatives are moisture-sensitive. | By-products may need to be removed before analysis. |
| GC-MS Parameter | Suggested Conditions for Silylated Derivative | Suggested Conditions for Acylated Derivative |
| Column | 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness | 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 - 280°C | 250 - 280°C |
| Oven Temperature Program | Initial: 100°C, hold for 2 min; Ramp: 10-15°C/min to 280-300°C, hold for 5-10 min | Initial: 100°C, hold for 2 min; Ramp: 10-15°C/min to 280-300°C, hold for 5-10 min |
| Carrier Gas | Helium, constant flow of 1.0-1.2 mL/min | Helium, constant flow of 1.0-1.2 mL/min |
| Detector | Mass Spectrometer (MS) | Mass Spectrometer (MS) or Electron Capture Detector (ECD) |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) at 70 eV |
| MS Scan Range | m/z 50-550 | m/z 50-600 |
Future Research Directions and Perspectives for 6 Methanesulfonylpyrimidin 4 Amine Chemistry
Development of Sustainable Synthetic Routes to 6-Methanesulfonylpyrimidin-4-amine
The pursuit of environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. Future research should prioritize the development of sustainable and green synthetic routes to this compound and its derivatives. This can be achieved by focusing on several key principles of green chemistry.
Current synthetic strategies often rely on classical methods that may involve harsh reagents and generate significant waste. nih.gov Future approaches should explore the use of greener solvents, such as water or bio-based solvents, and catalyst-free or metal-free reaction conditions. acs.orgspiedigitallibrary.org Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, offer a highly efficient and atom-economical alternative to traditional multi-step syntheses. nih.govnortheastern.edu The development of a one-pot MCR for the synthesis of this compound would significantly reduce waste and energy consumption.
Furthermore, the exploration of catalytic systems, particularly those based on abundant and non-toxic metals or organocatalysts, could provide more sustainable pathways. nih.govtandfonline.com For instance, nickel- and iridium-based catalysts have shown promise in the synthesis of substituted pyrimidines via acceptorless dehydrogenative annulation of alcohols. nih.gov Microwave-assisted organic synthesis (MAOS) is another powerful tool that can accelerate reaction times, improve yields, and reduce energy input compared to conventional heating methods. researchgate.net The application of MAOS to the synthesis of this compound could lead to more efficient and sustainable production methods.
A comparative overview of potential sustainable synthetic strategies is presented in the table below:
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, simplified purification | Design of a one-pot reaction combining precursors for the pyrimidine (B1678525) ring and the methanesulfonyl group. |
| Catalytic Synthesis | Lower activation energies, high selectivity, catalyst recyclability | Exploration of earth-abundant metal catalysts (e.g., iron, copper) or organocatalysts to replace precious metal catalysts. nih.govtandfonline.com |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, reduced energy consumption | Optimization of microwave parameters (temperature, time, power) for the synthesis of this compound. researchgate.net |
| Green Solvents | Reduced environmental impact, improved safety | Investigation of water, supercritical CO2, or bio-derived solvents as reaction media. acs.org |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The electron-deficient nature of the pyrimidine ring, further enhanced by the strongly electron-withdrawing methanesulfonyl group, suggests a rich and underexplored reactivity profile for this compound. Future research should aim to uncover novel reactivity patterns and unprecedented chemical transformations.
A particularly promising area of investigation lies in the reactivity of the sulfonyl group as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. Research on analogous 2-sulfonylpyrimidines has demonstrated their utility as "covalent warheads" for the arylation of proteins, highlighting the potential of the sulfonyl group to be displaced by nucleophiles under mild conditions. google.commdpi.comtandfonline.comnih.govacs.orgresearchgate.netacs.orgnih.gov Systematic studies on the SNAr reactivity of this compound with a diverse range of nucleophiles could reveal new synthetic methodologies for the functionalization of the pyrimidine core. The chemoselectivity of reactions involving different nucleophiles and bases with related dichlorinated sulfonylpyrimidines has been shown to be controllable, suggesting that selective transformations at different positions of the pyrimidine ring could be achieved. mdpi.com
Furthermore, the combination of the amino and methanesulfonyl groups may lead to unique intramolecular and intermolecular interactions, potentially enabling novel cyclization or rearrangement reactions. Computational studies could be employed to predict and understand the electronic properties and reactivity of the molecule, guiding experimental investigations. researchgate.net The exploration of transition-metal-catalyzed cross-coupling reactions at various positions of the pyrimidine ring could also lead to the synthesis of novel derivatives with interesting properties.
Expansion into Materials Science Applications for Pyrimidine Derivatives (e.g., scaffolds for functional materials)
The unique electronic and structural features of the pyrimidine scaffold make it an attractive building block for the development of functional materials. rsc.org While the materials science applications of this compound itself are yet to be explored, the broader class of pyrimidine derivatives has shown promise in several areas, suggesting fertile ground for future research.
Organic Light-Emitting Diodes (OLEDs): The electron-deficient nature of the pyrimidine ring makes it a suitable component for electron-transporting materials and host materials in OLEDs. spiedigitallibrary.orgnortheastern.eduacs.org The incorporation of pyrimidine derivatives can enhance the electron-accepting properties and coordination ability of materials, leading to improved device performance. Future research could focus on synthesizing derivatives of this compound with tailored electronic properties for use in high-performance OLEDs.
Metal-Organic Frameworks (MOFs): Pyrimidine-based ligands have been successfully used to construct MOFs with interesting topologies and gas sorption properties. nih.govmdpi.comtandfonline.comrsc.orgresearchgate.net The nitrogen atoms of the pyrimidine ring and the oxygen atoms of the sulfonyl group in this compound could act as coordination sites for metal ions, leading to the formation of novel MOFs. These materials could have potential applications in gas storage and separation.
Supramolecular Assemblies and Liquid Crystals: The ability of the amino and pyrimidine nitrogen atoms to participate in hydrogen bonding makes this compound a candidate for the construction of supramolecular assemblies. acs.orgtandfonline.comnih.govnih.govajchem-a.com These ordered structures could exhibit interesting properties, such as liquid crystallinity. google.comtandfonline.comnih.gov The design and synthesis of derivatives with long alkyl chains or other mesogenic groups could lead to the discovery of new liquid crystalline materials.
Functional Polymers: The reactive sites on the this compound scaffold could be utilized for its incorporation into polymer backbones or as pendant functional groups. researchgate.netmdpi.comacs.org This could lead to the development of functional polymers with tailored electronic, optical, or recognition properties.
Interdisciplinary Research Opportunities in Chemical Biology Leveraging this compound as a Chemical Probe
The intersection of chemistry and biology offers exciting opportunities for the application of small molecules to interrogate and manipulate biological systems. This compound, with its potential for covalent modification of biomolecules, is a prime candidate for development as a chemical probe. mdpi.comscialert.net
A chemical probe is a small molecule that can be used to study the function of a protein or other biomolecule in its native environment. The reactivity of the sulfonyl group in SNAr reactions, as discussed in section 8.2, makes this compound an attractive scaffold for the design of covalent probes that can selectively target specific amino acid residues, such as cysteine, in proteins. google.comacs.orgresearchgate.netacs.orgnih.gov
Future research in this area could focus on:
Design and Synthesis of Targeted Probes: By attaching specific targeting moieties to the this compound scaffold, it may be possible to direct the probe to a particular protein or class of proteins.
Activity-Based Protein Profiling (ABPP): This technique uses reactive probes to identify and quantify the active members of entire enzyme families in complex biological samples. This compound-based probes could be developed for ABPP studies of enzymes with nucleophilic active sites.
Development of Covalent Inhibitors: The ability to form a covalent bond with a target protein can lead to highly potent and selective inhibitors. The 2-sulfonylpyrimidine motif has already been explored as a replacement for the acrylamide (B121943) warhead in targeted covalent inhibitors. mdpi.comscialert.net Similar strategies could be applied to this compound to develop novel therapeutic agents.
The development of such chemical probes would provide powerful tools for understanding complex biological processes and could ultimately lead to the discovery of new drug targets and therapeutic strategies.
Q & A
Q. What are common synthetic routes for 6-methanesulfonylpyrimidin-4-amine, and what reaction conditions optimize yield?
Methodological Answer: A widely used approach involves condensation reactions. For example, reacting 2-(methylsulfanyl)pyrimidin-4-amine with Meldrum's acid derivatives under reflux in 2-propanol, followed by thermal cyclization in Dowtherm A at 220°C. Key steps include precise temperature control and purification via recrystallization (e.g., ethyl acetate/hexane) to achieve >80% yield. Reflux time (1–4 hours) and stoichiometric ratios (1:1.4 for Meldrum's acid) are critical for minimizing side products . Alternative routes may employ guanidine nitrate and lithium hydroxide in ethanol for pyrimidine ring formation .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer: Combine LC-MS (APCI) for molecular weight confirmation (e.g., m/z 194.0 ) and 1H NMR (DMSO-d6) to resolve aromatic protons (δ 6.35–8.08 ppm) and methylsulfonyl groups. X-ray crystallography is essential for confirming planar bicyclic structures and intramolecular interactions (e.g., S···O distance: 2.534 Å ). Elemental analysis validates purity, while HPLC monitors reaction progress.
Q. What solvents and storage conditions are recommended for this compound?
Methodological Answer: The compound is soluble in DMSO and moderately soluble in ethanol. For long-term stability, store at –20°C in airtight, light-protected containers under inert gas (argon/nitrogen). Avoid aqueous buffers unless explicitly tested for hydrolytic stability .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization of the pyrimidine core be addressed?
Methodological Answer: Regioselectivity is influenced by electron-withdrawing groups (e.g., methanesulfonyl) directing nucleophilic attacks to the C2/C4 positions. Use DFT calculations to predict reactive sites and employ protecting groups (e.g., Boc for amines) during multi-step syntheses. For example, methylsulfonyl groups enhance electrophilicity at C5, enabling selective substitutions .
Q. What methodologies are used to assess the compound's biological activity and target engagement?
Methodological Answer: Screen for kinase inhibition using fluorescence polarization assays with ATP-competitive probes. For receptor binding, employ radioligand displacement assays (e.g., ³H-labeled antagonists). Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like serotonin receptors, while SAR studies compare analogs with trifluoromethyl or chloro substituents to optimize potency .
Q. How should contradictory data on biological activity between studies be resolved?
Methodological Answer: Discrepancies often arise from assay conditions (e.g., cell type, ATP concentration). Validate findings using orthogonal methods:
- Isothermal titration calorimetry (ITC) to confirm binding thermodynamics.
- Crystallography to resolve binding modes (e.g., intramolecular S···O interactions ).
- Meta-analysis of structural analogs (e.g., comparing methylsulfonyl vs. sulfonamide derivatives ).
Q. What strategies optimize the compound's pharmacokinetic properties for in vivo studies?
Methodological Answer: Improve metabolic stability via deuterium incorporation at labile C-H bonds. Enhance solubility by introducing polar groups (e.g., morpholine) without disrupting planar aromaticity. Use pro-drug approaches (e.g., esterification of amines) to increase bioavailability. Monitor plasma stability via LC-MS/MS in simulated gastric fluid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
